molecular formula C3H2F2O2 B12117331 3,3-Difluoroacrylic acid CAS No. 461-69-8

3,3-Difluoroacrylic acid

Cat. No.: B12117331
CAS No.: 461-69-8
M. Wt: 108.04 g/mol
InChI Key: KJBJUTSBUKQIKR-UHFFFAOYSA-N
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Description

3,3-Difluoroacrylic acid is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of an acrylic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Difluoroacrylic acid can be synthesized through the dehydrohalogenation of activated acyl compounds. One common method involves the conversion of bromodifluoropropionic acid to the corresponding acid chloride, followed by halogen exchange and dehydrobromination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoroacrylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of difluorinated carboxylic acids.

    Reduction: Reduction reactions can produce difluorinated alcohols.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products: The major products formed from these reactions include difluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Difluoroacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoroacrylic acid exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. These interactions can influence enzyme activity, metabolic processes, and the overall behavior of the compound in biological systems .

Comparison with Similar Compounds

    Ethyl 3,3-difluoroacrylate: This compound is an ester derivative of 3,3-Difluoroacrylic acid and shares similar chemical properties.

    Difluoroalkanes: These compounds contain two fluorine atoms and exhibit similar reactivity patterns.

Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and form stable products makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3,3-difluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F2O2/c4-2(5)1-3(6)7/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBJUTSBUKQIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036268
Record name 3,3-Difluoroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-69-8
Record name 3,3-Difluoroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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